molecular formula C8H11NO2 B112770 (2-Amino-5-methoxyphenyl)methanol CAS No. 55414-72-7

(2-Amino-5-methoxyphenyl)methanol

Cat. No.: B112770
CAS No.: 55414-72-7
M. Wt: 153.18 g/mol
InChI Key: HWUGOLZPDIJNFX-UHFFFAOYSA-N
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Description

(2-Amino-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the second position and a methoxy group at the fifth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-methoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds. One common method is the reduction of 5-methoxy-2-nitrobenzyl alcohol using hydrogen in the presence of a palladium-carbon catalyst. The reaction is carried out in methanol under a hydrogen atmosphere at room temperature and moderate pressure until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative reducing agents and catalysts may be explored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form amines or other derivatives.

    Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-methoxybenzaldehyde or 2-amino-5-methoxybenzoic acid.

    Reduction: Formation of 2-amino-5-methoxyphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Amino-5-methoxyphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-methoxyphenyl)ethanol
  • (2-Amino-5-methoxyphenyl)acetic acid
  • (2-Amino-5-methoxyphenyl)propanoic acid

Uniqueness

(2-Amino-5-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-amino-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUGOLZPDIJNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548513
Record name (2-Amino-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55414-72-7
Record name (2-Amino-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A quantity of 181.2 gm (1 mol) of 5-methoxy-2-nitrobenzaldehyde (prepared by methylation of 2-nitro-5-hydroxy-benzaldehyde with methyl iodide/potassium tert.-butoxide in dimethylsulfoxide) is dissolved in 1.8 liters of methanol, mixed with 50 gm of Raney nickel, and hydrogenated at ambient temperature and at 5 bar. After ten hours, the hydrogen uptake has ended. The catalyst is removed by suction filtration, and the methanol is distilled off.
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181.2 g
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1.8 L
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50 g
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Synthesis routes and methods II

Procedure details

2-Amino-5-methoxy-benzoic acid (2.0 g, 12 mmol) in tetrahydrofuran (20 ml) was added dropwise to an ice cooled 1 molar solution of lithium aluminium hydride (14.4 ml) in tetrahydrofuran and stirred at 5°0 C. for 2 hours. Water (0.5 ml) was added dropwise, followed by 2 molar aqueous sodium hydroxide solution (0.5 ml). The resulting emulsion was dried over magnesium sulphate, then filtered and evaporated under reduced pressure to give the title compound as a yellow solid (766 mg).
Quantity
2 g
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reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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20 mL
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solution
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14.4 mL
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0 (± 1) mol
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Name
Quantity
0.5 mL
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reactant
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Quantity
0.5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This alcohol (2.1 g.) was dissolved in ethanol (100 ml.), Adams' platinum oxide catalyst was added, and the mixture was shaken with hydrogen at ambient temperature and pressure until 950 ml. of hydrogen had been absorbed (theoretical quantity=900 ml.). The hydrogenated mixture was filtered through "Supercel" (trademark) kicselguhr, and the solvent was evaporated to give 2-amino-5-methoxybenzyl alcohol as a brown solid;
Quantity
2.1 g
Type
reactant
Reaction Step One
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 2
(2-Amino-5-methoxyphenyl)methanol
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(2-Amino-5-methoxyphenyl)methanol
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(2-Amino-5-methoxyphenyl)methanol
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(2-Amino-5-methoxyphenyl)methanol
Reactant of Route 6
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